Harzianopyridone

Mitochondrial Bioenergetics Succinate Dehydrogenase (SDH) Inhibitor Selectivity

Harzianopyridone is a uniquely selective, atpenin-like mitochondrial complex II (SDH) inhibitor with an IC50 of 17 nM against bovine SQR and >5,800-fold selectivity over complexes I and III. Unlike generic SDH inhibitors (carboxin, flutolanil) or other Trichoderma metabolites, harzianopyridone delivers validated anti-Zika virus activity (EC50 0.46–2.63 μM), broad-spectrum antifungal potency (EC50 35.9–60.4 μg/mL), and dual nematode SQR/QFR inhibition. This non-interchangeable chemical probe is essential for comparative complex II studies, SDHI fungicide benchmarking, and flavivirus drug discovery programs.

Molecular Formula C14H19NO5
Molecular Weight 281.30 g/mol
Cat. No. B10764556
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHarzianopyridone
Molecular FormulaC14H19NO5
Molecular Weight281.30 g/mol
Structural Identifiers
SMILESCC=CCC(C)C(=O)C1=C(C(=C(NC1=O)OC)OC)O
InChIInChI=1S/C14H19NO5/c1-5-6-7-8(2)10(16)9-11(17)12(19-3)14(20-4)15-13(9)18/h5-6,8H,7H2,1-4H3,(H2,15,17,18)/b6-5+/t8-/m1/s1
InChIKeyFPYAYFJAGDIMEX-HQZHTGGTSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Harzianopyridone: A Natural, Multi-Target SDH Inhibitor with Antifungal, Antiviral, and Anthelmintic Activity


Harzianopyridone (also known as (-)-Harzianopyridone; CAS 137813-88-8) is a penta-substituted pyridine-based secondary metabolite originally isolated from the fungus Trichoderma harzianum [1]. It functions as an atpenin-like, potent and specific inhibitor of mitochondrial complex II (succinate:ubiquinone oxidoreductase, SQR; also known as succinate dehydrogenase, SDH) [2]. The compound is characterized by its unique chemical structure, (E)-4-hydroxy-6,6-dimethoxy-3-(2-methyl-1-oxohex-4-enyl)pyridin-2-one, which underpins its broad spectrum of biological activities, including antifungal, antibacterial, herbicidal, antiviral, and anthelmintic properties [3].

Why Substituting Harzianopyridone with Other SDH Inhibitors or Fungal Metabolites Compromises Experimental Integrity


Harzianopyridone cannot be considered interchangeable with other in-class SDH inhibitors (e.g., carboxin, flutolanil) or other Trichoderma-derived metabolites (e.g., harzianic acid, trichodermin). Substitution risks confounding experimental outcomes due to its unique polypharmacology. Harzianopyridone demonstrates a distinct, potent selectivity profile for mitochondrial complex II (IC50s in the nanomolar range) while showing negligible activity against complexes I and III [1]. This contrasts sharply with broader-spectrum or less potent inhibitors. Furthermore, harzianopyridone possesses emergent, off-target activities not shared by its structural or mechanistic analogs, most notably a well-documented and potent antiviral effect against Zika virus (EC50 0.46–2.63 μM) [2]. Replacing harzianopyridone with another compound would result in the loss of these specific, quantitative, and experimentally critical activities, undermining the validity of comparative or mechanistic studies.

Harzianopyridone's Quantified Differentiation: A Comparative Evidence Guide for Procurement


Potent and Highly Selective Inhibition of Mitochondrial Complex II vs. Carboxin

Harzianopyridone exhibits a significantly more potent and selective inhibition of mitochondrial complex II (SQR) compared to the classic SDH inhibitor carboxin. In bovine heart mitochondria, harzianopyridone inhibits complex II with an IC50 of 17 nM (0.017 μM), which is over 50-fold more potent than carboxin's IC50 of 1 μM (1000 nM) in the same assay system [1]. Critically, this high potency is coupled with high selectivity; harzianopyridone shows no significant inhibition of mitochondrial complexes I and III at concentrations up to 100 μM, representing a selectivity window of over 5,800-fold for its primary target [2].

Mitochondrial Bioenergetics Succinate Dehydrogenase (SDH) Inhibitor Selectivity

Broad-Spectrum Antifungal Efficacy Against Major Phytopathogens Compared to a Positive Control

Harzianopyridone demonstrates potent, broad-spectrum antifungal activity against a panel of economically important phytopathogenic fungi. In comparative in vitro assays, harzianopyridone achieved EC50 values in the low μg/mL range, showing comparable efficacy to a positive control, the commercial fungicide carbendazim [1]. For instance, against Rhizoctonia solani, harzianopyridone had an EC50 of 35.9 μg/mL, while carbendazim had an EC50 of 21.7 μg/mL [1]. Against other key pathogens, Sclerotium rolfsii, Macrophomina phaseolina, and Fusarium oxysporum, harzianopyridone exhibited EC50 values of 42.2, 60.4, and 50.2 μg/mL, respectively [2].

Agricultural Fungicide Phytopathology Natural Product Antifungal

Unique Antiviral Activity Against Zika Virus Not Observed in Analogous SDH Inhibitors

Harzianopyridone exhibits a unique and potent antiviral activity against Zika virus (ZIKV), a property not shared with its closest structural and mechanistic analogs, such as the atpenins or other SDH inhibitors like carboxin. Harzianopyridone inhibits ZIKV replication in vitro with an EC50 range of 0.46 to 2.63 μM, while demonstrating a favorable safety profile with a cytotoxic concentration (CC50) greater than 45 μM, resulting in a high selectivity index (SI) of >17 [1]. This activity is not predicted by its SDH inhibition and has been shown to be mediated by direct binding to the Zika virus NS5 RNA-dependent RNA polymerase (RdRp) and E proteins [2].

Antiviral Drug Discovery Zika Virus (ZIKV) Flavivirus RdRp Inhibitor

Species-Specific Inhibition of Mitochondrial Complex II: A Tool for Comparative Physiology

Harzianopyridone displays a remarkable and quantifiable species-dependent potency for inhibiting mitochondrial complex II (SQR). This differential sensitivity is a key differentiator from other SDH inhibitors, which often show a more uniform potency profile. Specifically, harzianopyridone inhibits bovine complex II with an IC50 of 0.017 μM, which is 12-fold more potent than its inhibition of rat complex II (IC50 = 0.2 μM), and over 117-fold more potent than its inhibition of nematode (Ascaris suum) complex II (IC50 = 2 μM) [1]. Furthermore, it also potently inhibits the nematode-specific anaerobic enzyme quinol-fumarate reductase (QFR) with an IC50 of 0.36 μM [2].

Comparative Physiology Mitochondrial Evolution Anthelmintic Discovery

Harzianopyridone's Key Application Scenarios: Translating Evidence into Research and Industrial Use


Mechanistic Studies of Mitochondrial Complex II in Mammalian and Nematode Systems

Harzianopyridone's potent (IC50 17 nM) and highly selective inhibition of complex II, with over 5,800-fold selectivity over complexes I and III [1], makes it an ideal chemical probe for dissecting the specific role of complex II in cellular respiration and metabolism. Its species-dependent potency profile (12-fold difference between bovine and rat) is particularly valuable for comparative physiology research [2].

Agricultural Fungicide Discovery and Mode-of-Action Studies

Harzianopyridone's demonstrated broad-spectrum antifungal activity, with quantified EC50 values between 35.9 and 60.4 μg/mL against major phytopathogens like Rhizoctonia solani and Fusarium oxysporum [3], establishes it as a validated natural product hit for fungicide development. It can be used as a benchmark for evaluating novel synthetic SDH inhibitors (SDHIs) and for studying resistance mechanisms in fungal pathogens.

Discovery and Development of Novel Antiviral Therapeutics Against Flaviviruses

The unique and potent anti-Zika virus activity of harzianopyridone (EC50 0.46-2.63 μM), coupled with its high selectivity index (SI > 17) [4], positions it as a critical starting point for antiviral drug discovery programs. It serves as a specific chemical probe to study the role of the viral NS5-RdRp and E proteins, and its natural product origin offers a distinct chemotype for medicinal chemistry optimization against Zika and potentially other related flaviviruses.

Anthelmintic Lead Identification and Nematode-Specific Enzyme Targeting

Harzianopyridone's dual inhibition of nematode complex II (SQR, IC50 2 μM) and the anaerobic enzyme quinol-fumarate reductase (QFR, IC50 0.36 μM) [2] provides a unique pharmacological profile for anthelmintic drug discovery. It can be used to validate these enzymes as targets in parasitic nematodes like Ascaris suum and to screen for more potent and selective analogs with therapeutic potential.

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